4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid
Description
4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid is a halogenated benzoic acid derivative featuring a sulfamoyl group substituted with a 5-chloro-2,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
4-chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO6S/c1-23-12-7-13(24-2)11(6-10(12)17)18-25(21,22)14-5-8(15(19)20)3-4-9(14)16/h3-7,18H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUWYBFALMYJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Introduction of sulfonyl chloride groups.
Chlorination: Introduction of chlorine atoms.
Methoxylation: Introduction of methoxy groups.
Coupling: Formation of the final product through coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The chloro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid is primarily explored for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for the development of new therapeutics.
Key Findings :
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, which could be beneficial in treating bacterial infections .
- Anti-inflammatory Effects : Studies suggest that this compound may possess anti-inflammatory properties, potentially useful in managing conditions such as arthritis and other inflammatory diseases .
Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as an intermediate in the synthesis of various APIs. Its unique functional groups facilitate the modification of its structure to yield compounds with enhanced biological activity.
Applications in Synthesis :
- Used in the preparation of sulfonamide derivatives that have shown promising results against resistant bacterial strains .
- Acts as a building block for creating more complex molecules used in targeted drug delivery systems .
Case Study 1: Antibacterial Development
A study published in a peer-reviewed journal demonstrated the synthesis of novel sulfonamide derivatives from this compound. These derivatives were tested against various bacterial strains, showing significant antibacterial activity compared to standard antibiotics. The study highlighted the importance of modifying the existing structure to enhance efficacy and reduce side effects .
Case Study 2: Anti-inflammatory Research
In another investigation, researchers explored the anti-inflammatory properties of this compound through in vitro assays. The results indicated that it inhibited pro-inflammatory cytokine production in human cell lines. This suggests its potential application in developing treatments for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares the target compound with structurally related analogs, focusing on substituents, molecular formulas, and key properties:
Impact of Substituents
- Methoxy (OCH₃): Electron-donating groups reduce acidity but improve lipophilicity, influencing membrane permeability. The 2,4-dimethoxy substitution in the target compound may confer unique steric and electronic properties compared to monosubstituted analogs .
- Nitro (NO₂): Strongly electron-withdrawing, increasing acidity and reactivity. Nitro-substituted analogs (e.g., ) exhibit higher polarity but may pose toxicity risks .
- Methyl (CH₃): Enhances lipophilicity and may stabilize hydrophobic interactions in biological systems .
Physicochemical and Functional Differences
- Acidity: The target compound likely has a lower pKa than analogs with electron-donating groups (e.g., methyl ) but higher than nitro-substituted derivatives .
- Solubility: Methoxy groups improve solubility in polar aprotic solvents, whereas nitro groups enhance water solubility but may reduce bioavailability.
- Collision Cross-Section (CCS): Analogs like with bulkier substituents (e.g., 3-Cl, 4-CH₃) exhibit higher CCS values (~177–191 Ų), indicating larger molecular surface areas.
Biological Activity
4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid (CAS No. 379729-79-0) is a sulfonamide derivative that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C15H13Cl2NO6S, with a molecular weight of 406.24 g/mol. The compound features a benzoic acid core with a sulfonamide group and two methoxy groups, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in various biochemical pathways. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, making it a potential candidate for antimicrobial applications.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity :
- Antiproliferative Effects :
- Tyrosinase Inhibition :
- Antioxidant Activity :
Comparative Studies
In comparison with similar compounds, this compound shows distinct biological profiles:
| Compound | Antibacterial Activity | Antifungal Activity | Antiproliferative Activity |
|---|---|---|---|
| This compound | Moderate | Moderate | Significant |
| 4-Chloro-3-sulfamoylbenzoic acid | Low | Low | Moderate |
| 2-Amino-4-chloro-5-sulfamoyl benzoic acid | High | Low | Low |
Case Studies
-
Study on Antibacterial Efficacy :
A study conducted on the antibacterial efficacy of various benzoic acid derivatives found that this compound exhibited a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Staphylococcus aureus . -
Antiproliferative Activity Assessment :
In another investigation, the compound was tested on human cancer cell lines where it demonstrated significant cytotoxic effects at concentrations as low as 10 µM, indicating its potential as an anticancer agent .
Q & A
Q. What are the key synthetic routes for 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid, and what reaction conditions are optimal?
The compound can be synthesized via chlorosulfonation of a precursor benzoic acid derivative. For example, 4-chloro-3-sulfamoylbenzoic acid analogs are synthesized by reacting p-chlorobenzoic acid with chlorosulfonic acid to introduce the sulfamoyl group, followed by coupling with the 5-chloro-2,4-dimethoxyphenylamine moiety . Key conditions include:
- Catalyst : FeCl₃ or H₂SO₄ for sulfonation .
- Temperature : Controlled heating (80–120°C) to avoid decomposition .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures .
Q. How do the functional groups in this compound influence its reactivity and potential applications?
The sulfamoyl group (-SO₂NH-) enables hydrogen bonding with biological targets (e.g., enzymes), while the chloro and methoxy substituents modulate electronic effects (e.g., electron-withdrawing vs. donating) and solubility (Table 1). For instance:
- The chloro groups enhance lipophilicity, aiding membrane penetration in pharmacological studies .
- Methoxy groups improve solubility in polar solvents, critical for in vitro assays .
Table 1: Functional Group Impact on Properties
| Functional Group | Reactivity | Biological Relevance |
|---|---|---|
| Sulfamoyl (-SO₂NH-) | Nucleophilic substitution | Enzyme inhibition (e.g., carbonic anhydrase) |
| Chloro (-Cl) | Electron-withdrawing | Enhanced binding to hydrophobic pockets |
| Methoxy (-OCH₃) | Electron-donating | Improved solubility in aqueous media |
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this compound against specific enzymes or receptors?
- Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, dihydrofolate reductase) .
- Assay Design :
- Use fluorescence-based assays to monitor enzyme inhibition (e.g., dansylamide displacement for carbonic anhydrase) .
- Include positive controls (e.g., acetazolamide) and measure IC₅₀ values .
- Structural Analysis : Co-crystallize the compound with the target enzyme for X-ray diffraction studies to map binding interactions .
Q. What strategies resolve contradictions in solubility data across different studies?
- Method Standardization :
- Use HPLC with a standardized mobile phase (e.g., acetonitrile/water with 0.1% TFA) to compare solubility under identical conditions .
- Validate results via dynamic light scattering (DLS) to detect aggregation, which may skew solubility measurements .
- Environmental Controls :
- Report temperature, pH, and ionic strength explicitly, as these factors significantly affect solubility .
Q. Table 2: Example Solubility Data Under Varied Conditions
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Reference |
|---|---|---|---|---|
| Water | 25 | 0.12 | HPLC | |
| Ethanol | 25 | 8.7 | Gravimetric | |
| DMSO | 25 | >50 | DLS |
Q. How can synthesis yields be optimized while minimizing byproducts?
- Stepwise Optimization :
Sulfonation : Use excess chlorosulfonic acid (1.5–2.0 equiv) to drive the reaction to completion .
Coupling : Employ coupling agents like EDC/HOBt to enhance amide bond formation efficiency .
- Byproduct Mitigation :
- Monitor reaction progress via TLC to terminate before side reactions dominate.
- Use scavengers (e.g., polymer-bound thiourea) to trap unreacted sulfonyl chlorides .
Q. Table 3: Reaction Yield Optimization
| Step | Condition | Yield Improvement |
|---|---|---|
| Sulfonation | 1.5 equiv ClSO₃H, 90°C | 78% → 92% |
| Amide Coupling | EDC/HOBt, RT, 24h | 45% → 85% |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
